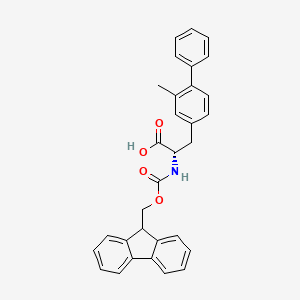

Fmoc-4-phenyl-3-methyl-L-phenylalanine

Description

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Protection in the Synthesis of Complex Amino Acid Derivatives

The synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between amino acids. altabioscience.com To prevent unwanted side reactions and ensure the correct sequence, the reactive amino group of the incoming amino acid must be temporarily blocked by a protecting group. altabioscience.comamericanpeptidesociety.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group, particularly in Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.orglgcstandards.com

Developed in the late 1970s, the Fmoc strategy has largely replaced the older tert-butyloxycarbonyl (Boc) method for many applications. americanpeptidesociety.orglgcstandards.com The key advantage of Fmoc chemistry lies in its mild deprotection conditions. americanpeptidesociety.org The Fmoc group is base-labile and can be removed using a weak base like piperidine (B6355638), whereas the Boc group requires strong acids. americanpeptidesociety.orgiris-biotech.de This orthogonality allows for the synthesis of complex peptides and those containing sensitive modifications, such as phosphorylation or glycosylation, which would not be stable under the harsh acidic conditions of the Boc method. nih.gov The efficiency, compatibility with automation, and milder conditions have made Fmoc-SPPS the method of choice for the synthesis of most research and therapeutic peptides. altabioscience.comnih.gov

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Protecting Group | 9-fluorenylmethyloxycarbonyl | tert-butyloxycarbonyl |

| Cleavage Condition | Mild base (e.g., piperidine) americanpeptidesociety.org | Strong acid (e.g., TFA, HF) americanpeptidesociety.orgnih.gov |

| Primary Advantage | Mild conditions, suitable for sensitive residues and automated synthesis. americanpeptidesociety.orgnih.gov | Useful for specific cases prone to racemization under basic conditions. americanpeptidesociety.org |

| Resin Cleavage | Typically requires strong acid (e.g., TFA). lgcstandards.com | Requires very strong, hazardous acid (e.g., HF). iris-biotech.de |

| Common Use | Most common method for complex and long peptides. altabioscience.comnih.gov | Specialist applications, some short peptides. americanpeptidesociety.orgnih.gov |

Overview of Structural Modifications in Fmoc-4-phenyl-3-methyl-L-phenylalanine for Research Applications

The structure of this compound is specifically engineered with three key features that confer distinct properties for advanced research applications: the Fmoc group, a 4-phenyl substitution, and a 3-methyl substitution.

Fmoc Group : As detailed previously, this N-terminal protecting group is essential for its use as a building block in Fmoc-based solid-phase peptide synthesis. chemimpex.comchemimpex.com

4-Phenyl Substitution : The addition of a phenyl group at the 4-position of the native phenylalanine side chain creates a biphenylalanine structure. This significantly increases the size and hydrophobicity of the side chain. This modification is valuable for introducing specific aromatic interactions, such as pi-stacking, which can be crucial for molecular recognition and binding to biological targets. Biphenylalanine is a frequently used non-standard amino acid in genetic code expansion for protein engineering. biorxiv.org

3-Methyl Substitution : The methyl group at the 3-position further enhances the hydrophobicity of the side chain. chemimpex.comchemimpex.com It also introduces steric bulk, which can act as a conformational constraint, restricting the rotation around the bonds of the side chain. This can help to lock the peptide into a specific three-dimensional shape, which is often desirable for increasing binding affinity and biological activity.

Together, these modifications create a unique amino acid derivative that can be used to design peptides with enhanced hydrophobic character, constrained conformations, and the potential for strong aromatic interactions, making it a valuable tool in drug design and materials science.

| Component | Chemical Group | Function/Property |

|---|---|---|

| Fmoc | Fluorenylmethyloxycarbonyl | N-terminal protection for SPPS. chemimpex.comchemimpex.com |

| Backbone | L-phenylalanine | Chiral amino acid scaffold. |

| 4-Position | Phenyl | Creates biphenyl (B1667301) structure, increases hydrophobicity, facilitates aromatic interactions. biorxiv.org |

| 3-Position | Methyl | Adds steric bulk, enhances hydrophobicity, constrains conformation. chemimpex.comchemimpex.com |

Historical Development and Evolution of Substituted Phenylalanine Derivatives in Peptide Chemistry

The field of peptide chemistry has been shaped by continuous improvements in synthesis methods and the expansion of the amino acid toolkit. lgcstandards.com The development of solid-phase peptide synthesis by R. B. Merrifield in the 1960s revolutionized the field, enabling the routine construction of peptide chains. lgcstandards.com Early work focused on the 20 proteinogenic amino acids, but the desire to create more stable and potent analogues drove the synthesis of derivatives.

Phenylalanine, with its aromatic side chain, became an early and frequent target for modification. Due to their high incorporation efficiency and relative ease of synthesis, phenylalanine derivatives are now one of the most widely used classes of unnatural amino acids in enzyme and protein engineering. researchgate.net The development of synthetic routes, both traditional chemical methods and modern biocatalytic processes using enzymes like phenylalanine ammonia (B1221849) lyases (PALs), has made a wide array of these compounds accessible. nih.govnih.gov

The evolution of these derivatives has progressed from simple substitutions (e.g., halogenation or methylation) to more complex structures designed for specific functions, such as photo-crosslinking, fluorescence quenching, or introducing unique chemical reactivity. nbinno.comresearchgate.net The advent of genetic code expansion has further broadened their application, allowing for the site-specific incorporation of diverse phenylalanine derivatives directly into proteins in living systems. biorxiv.orgbiorxiv.org This historical progression has transformed substituted phenylalanines from simple curiosities into indispensable tools for chemical biology, drug discovery, and materials science.

Synthetic Routes to this compound and Related Analogs

The synthesis of intricately substituted, non-proteinogenic amino acids like this compound is a significant undertaking in medicinal chemistry and peptide science. The creation of this specific molecule requires a multi-step approach that meticulously controls both regiochemistry on the aromatic side chain and stereochemistry at the alpha-carbon. This article details the established synthetic methodologies that can be strategically combined to construct the target compound and its advanced analogues.

Structure

3D Structure

Properties

Molecular Formula |

C31H27NO4 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyl-4-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C31H27NO4/c1-20-17-21(15-16-23(20)22-9-3-2-4-10-22)18-29(30(33)34)32-31(35)36-19-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |

InChI Key |

LNZULTSYTDNSBW-LJAQVGFWSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |

Origin of Product |

United States |

Applications of Fmoc 4 Phenyl 3 Methyl L Phenylalanine in Peptide Synthesis and Engineering

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for producing synthetic peptides. nih.govresearchgate.net This strategy involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. nih.gov The use of unnatural amino acids like Fmoc-4-phenyl-3-methyl-L-phenylalanine is a key strategy for creating peptides with novel functions.

The incorporation of any amino acid during SPPS involves two main steps: the deprotection of the N-terminal Fmoc group of the resin-bound peptide and the coupling of the next Fmoc-protected amino acid. The efficiency of the coupling step is critical and is influenced by the steric hindrance of the amino acid being introduced and the choice of coupling reagent.

Due to the bulky nature of the 4-phenyl-3-methyl-phenyl side chain, the coupling of this compound is expected to be more challenging than for simpler amino acids. To overcome this steric hindrance and ensure high coupling efficiency, potent activating reagents are typically required. Common coupling reagents are categorized as aminium/uronium salts or carbodiimides.

Aminium/Uronium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU is generally considered one of the most efficient coupling reagents, particularly for hindered amino acids, due to the formation of a highly reactive OAt-ester intermediate. luxembourg-bio.com

Carbodiimide (B86325) Reagents: The combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with an additive such as HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method. The additive forms an active ester that reduces the risk of side reactions, most notably racemization. peptide.com

For a sterically demanding residue like this compound, HATU would likely be the preferred reagent to achieve high incorporation efficiency and minimize reaction times.

| Coupling Reagent | Type | General Efficacy | Suitability for Hindered Residues |

|---|---|---|---|

| HATU | Aminium/Uronium Salt | Very High | Excellent |

| HBTU | Aminium/Uronium Salt | High | Good |

| DIC/HOBt | Carbodiimide + Additive | Good | Moderate to Good |

The successful elongation of a peptide chain depends on achieving near-quantitative yields at each deprotection and coupling cycle. While the primary challenge with this compound is its initial incorporation, its presence in the growing peptide chain can also influence subsequent reactions.

Aspartimide Formation: This is a major side reaction in Fmoc-SPPS, occurring when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov The backbone amide nitrogen can attack the side-chain ester of Asp, particularly during the base-catalyzed Fmoc deprotection step, forming a cyclic aspartimide intermediate. iris-biotech.de This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, often with racemization. iris-biotech.debiotage.com The steric bulk of an adjacent residue can influence the rate of aspartimide formation. While no specific data exists for this compound, a large, bulky neighboring residue could potentially hinder the cyclization required for aspartimide formation, although this effect is sequence-dependent. Strategies to minimize this side reaction often involve using specialized Asp protecting groups or modifying deprotection conditions, such as adding HOBt to the piperidine (B6355638) solution. biotage.comnih.gov

Racemization at C-terminus: Racemization (the loss of chiral integrity) is a significant concern, especially during the activation of the amino acid for coupling. luxembourg-bio.com The α-proton of the activated amino acid is acidic and can be abstracted by base, leading to epimerization. Phenylalanine derivatives, particularly those with electron-withdrawing groups, can be more susceptible. The coupling of any amino acid to a C-terminal residue is also a point of risk. Using additives like HOBt or employing coupling reagents that minimize activation time can effectively suppress racemization. luxembourg-bio.comresearchgate.net

The removal of the base-labile Fmoc group is a critical step repeated throughout the synthesis.

Piperidine-based Methods: The standard and most common method for Fmoc deprotection is treatment with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govscielo.org.mx The reaction proceeds via a β-elimination mechanism. nih.gov To ensure complete deprotection, especially in long or aggregated peptide sequences, the treatment is often performed twice or for an extended period.

| Deprotection Method | Typical Reagent | Key Advantage | Potential Issue |

|---|---|---|---|

| Standard (Conventional) | 20% Piperidine in DMF | Well-established, reliable | Can be slow; may promote aggregation |

| Microwave-Assisted | Piperidine or Piperazine in DMF | Greatly increased speed | Requires specialized equipment; potential for thermal side reactions |

| Alternative Bases | 4-methylpiperidine, DBU | Can offer different selectivity or avoid controlled substances (piperidine) | May have different efficacy or side reaction profiles nih.govscielo.org.mx |

Solution-Phase Peptide Synthesis Applications and Comparative Advantages

Solution-phase peptide synthesis, the classical method predating SPPS, involves carrying out all reactions in a homogeneous solution. While it is less common today for the synthesis of long peptides due to the need for purification after each step, it remains valuable for the large-scale production of short peptides and for fragment condensation, where protected peptide segments are coupled together.

The Fmoc group is less suited for traditional solution chemistry because its cleavage by-product, dibenzofulvene, can cause side reactions if not efficiently scavenged. nih.gov However, this compound could theoretically be used in solution-phase synthesis, particularly for creating di- or tri-peptides that might later be used in fragment condensation. The primary advantage of solution-phase synthesis is scalability for specific, often commercially produced, short peptides. However, for research-scale synthesis and the creation of long, complex peptides, the efficiency and automation of SPPS make it the superior method. nih.gov

Design and Synthesis of Peptides with Enhanced Chemical and Structural Properties

The incorporation of unnatural amino acids is a powerful tool in peptide engineering. The specific structure of 4-phenyl-3-methyl-L-phenylalanine is intended to confer unique properties to a peptide.

Hydrophobicity and Stability: The biphenyl-like, methylated side chain is significantly more hydrophobic than that of natural phenylalanine. Incorporating such residues can enhance hydrophobic interactions within a peptide, potentially promoting specific folding patterns or increasing its affinity for hydrophobic binding pockets in protein targets. chemimpex.com This increased hydrophobicity can also enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.

Structural Constraints: The sheer bulk of the side chain can introduce conformational rigidity. When placed strategically, it can force a peptide backbone into a specific turn or secondary structure, which can be crucial for biological activity.

Self-Assembly: Aromatic and hydrophobic interactions are key drivers of peptide self-assembly into higher-order structures like fibrils and hydrogels. nih.govrsc.org Fmoc-protected phenylalanine and its derivatives are well-known building blocks for such biomaterials. nih.govresearchgate.netmdpi.com The extended aromatic system and hydrophobicity of this compound would be expected to strongly promote self-assembly, making it a candidate for the design of novel hydrogels for applications in drug delivery or tissue engineering.

Modulation of Hydrophobicity and Aromaticity in Peptide Sequences through Specific Side Chain Modifications

The introduction of this compound into a peptide sequence profoundly alters its hydrophobic and aromatic character. The native phenylalanine side chain is already aromatic and hydrophobic, but the modifications in this derivative significantly amplify these traits.

Increased Aromaticity: The addition of a second phenyl ring creates a biphenyl (B1667301) system. This expanded π-electron system dramatically increases the potential for aromatic interactions, specifically π-π stacking, with other aromatic residues within the peptide or with aromatic moieties in a biological target, such as a receptor binding pocket.

The combined effect of these modifications provides a powerful tool for modulating the physical properties of a peptide, influencing its solubility, aggregation behavior, and interaction with biological targets.

Table 1: Comparative Properties of Phenylalanine and its Derivatives

| Amino Acid Derivative | Key Side Chain Feature(s) | Impact on Hydrophobicity | Impact on Aromaticity (π-stacking potential) |

|---|---|---|---|

| L-Phenylalanine | Single Phenyl Ring | Baseline | Baseline |

| 3-Methyl-L-phenylalanine | Phenyl Ring, Methyl Group | Increased chemimpex.com | Moderate |

| 4-Phenyl-L-phenylalanine | Biphenyl System | Significantly Increased | Significantly Increased |

| 4-Phenyl-3-methyl-L-phenylalanine | Biphenyl System, Methyl Group | Maximally Increased | Significantly Increased |

Influence on Peptide Stability and Resistance to Enzymatic Degradation

A primary challenge in the development of peptide-based therapeutics is their typically short half-life in vivo due to rapid clearance and degradation by proteases. Incorporating unnatural amino acids like 4-phenyl-3-methyl-L-phenylalanine is a key strategy to overcome this limitation. chemimpex.comnbinno.com

The bulky and complex side chain of this amino acid provides significant steric hindrance around the peptide backbone. This steric shield makes it difficult for the active sites of proteolytic enzymes to access and cleave the adjacent peptide bonds. This increased resistance to enzymatic degradation can lead to a longer circulating half-life and improved bioavailability of the peptide drug candidate. chemimpex.comnbinno.com The enhanced stability makes peptides incorporating this residue more robust for therapeutic applications. chemimpex.com

Creation of Peptides with Defined Secondary and Tertiary Structures (e.g., Helical Conformation, β-sheets)

The conformation of a peptide is critical to its biological function. The rigid and sterically demanding nature of the 4-phenyl-3-methyl-L-phenylalanine side chain can be used to impose specific conformational constraints on the peptide backbone. The strong propensity for π-π stacking interactions, conferred by the biphenyl group, can promote the formation of well-ordered structures.

For instance, the interlocking of these large aromatic side chains between adjacent peptide strands can drive the self-assembly of peptides into highly organized structures such as β-sheets and nanofibers. nih.gov By strategically placing this residue within a peptide sequence, researchers can encourage the adoption of a pre-determined secondary structure, which may be essential for high-affinity binding to a biological target. This structural control is a critical aspect of rational peptide design.

Development of Peptide-Based Drugs and Biologically Active Peptides (Research-level Design)

This compound is a valuable tool in the research and development of novel peptide-based drugs and bioactive molecules. chemimpex.comchemimpex.com Its utility stems directly from the properties described above: enhanced stability, modulated hydrophobicity, and conformational control. These features are highly desirable in the design of therapeutics with improved efficacy and pharmacokinetic profiles. nbinno.com

In research-level drug design, this amino acid can be incorporated to:

Enhance Receptor Binding Affinity: The large aromatic side chain can be used to probe and fill deep hydrophobic pockets in target receptors, potentially leading to stronger and more specific binding interactions.

Improve Pharmacokinetic Properties: By increasing resistance to enzymatic degradation, the in vivo half-life of the peptide can be extended, reducing the required dosing frequency. chemimpex.comnbinno.com

Create Novel Biomaterials: The ability of peptides containing this residue to self-assemble into ordered structures is being explored for applications in hydrogel formation, tissue engineering, and targeted drug delivery systems. chemimpex.comnih.gov

The use of such designer amino acids allows medicinal chemists to move beyond the 20 proteinogenic amino acids and engineer novel peptides with precisely tailored biological activities and therapeutic properties. nih.gov

Table 2: Research-Level Applications in Peptide Drug Design

| Design Strategy | Structural Feature Utilized | Desired Therapeutic Outcome |

|---|---|---|

| Target Affinity Enhancement | Large, aromatic biphenylmethyl group | Increased potency and specificity by optimizing interactions with hydrophobic binding pockets. |

| Increased In Vivo Stability | Steric hindrance from the bulky side chain | Longer biological half-life, improved bioavailability, and reduced dosage frequency. nbinno.com |

| Conformational Stabilization | Restricted bond rotation and π-π stacking | Locking the peptide into its bioactive conformation, reducing the entropic penalty of binding. |

| Development of Peptide Mimetics | Unnatural side chain structure | Creating novel structures that mimic or block natural protein-protein interactions. |

Structural and Conformational Analysis of Fmoc 4 Phenyl 3 Methyl L Phenylalanine and Its Peptide Conjugates

Spectroscopic Characterization of Molecular Conformation in Solution and Solid State (e.g., Circular Dichroism, Advanced NMR techniques)

Spectroscopic techniques are indispensable for elucidating the conformational preferences of peptides in both solution and solid states. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Circular Dichroism (CD) is highly sensitive to the chiral environment of molecules and is widely used to assess the secondary structure of peptides. For Fmoc-amino acids, the CD signal is often dominated by the aromatic chromophores of the Fmoc group and the amino acid side chain. Studies on various Fmoc-amino acids and their self-assembling systems have shown that changes in the CD spectra can indicate the formation of ordered three-dimensional structures. mdpi.com The presence of negative peaks in the CD spectrum is often indicative of such ordering. mdpi.com For Fmoc-4-phenyl-3-methyl-L-phenylalanine, the additional phenyl group would contribute to the electronic transitions, likely resulting in a complex CD spectrum. Upon self-assembly into higher-order structures, such as those found in hydrogels, a significant change in the CD signal would be expected, reflecting the formation of a chiral supramolecular arrangement. The CD pattern of phenylalanine itself has been shown to be concentration-dependent, with the formation of an ultra-narrow peak suggesting the formation of chiral structural features. nih.govdntb.gov.ua

Advanced NMR techniques , such as 2D NMR (COSY, NOESY), provide detailed information about the covalent structure and spatial proximity of atoms, respectively. For this compound, ¹H NMR would be used to confirm the chemical structure, with characteristic signals for the Fmoc, phenyl, and methyl groups. NOESY experiments would be crucial in determining the through-space interactions between protons, which can reveal the preferred conformation of the side chain and its orientation relative to the peptide backbone. In peptide conjugates, these techniques can help identify intramolecular hydrogen bonds and the relative orientation of adjacent residues. Solid-state NMR could be employed to study the dynamics of the phenylalanine side chain in aggregated or solid-state samples, providing insights into the molecular packing and mobility within self-assembled nanostructures.

X-ray Crystallography of this compound and its Incorporating Peptides for Atomic-Level Structural Insights

Computational Modeling and Molecular Dynamics Simulations of Conformational Space and Flexibility

Computational methods are powerful tools for exploring the conformational landscape and dynamics of molecules, especially when experimental data is limited. Molecular dynamics (MD) simulations can provide insights into the accessible conformations and the flexibility of this compound and its peptide conjugates.

MD simulations of similar Fmoc-dipeptide systems, such as Fmoc-diphenylalanine (Fmoc-FF), have been used to investigate the driving forces of self-assembly. researchgate.netjlu.edu.cn These studies have highlighted the crucial role of π-π interactions between the fluorenyl rings in the initial stages of aggregation, leading to the formation of well-ordered nanostructures. researchgate.netjlu.edu.cn For this compound, simulations could be employed to:

Predict the preferred rotameric states of the bulky side chain and their relative energies.

Simulate the early stages of self-assembly to understand how the substituents influence the aggregation process.

Analyze the stability of potential supramolecular structures , such as nanofibers or nanosheets.

These computational approaches can complement experimental data by providing a dynamic, atomistic view of the molecular behavior. For instance, simulations can reveal the role of water molecules in stabilizing self-assembled structures through the formation of hydrogen-bonded networks. jlu.edu.cn

Impact of 4-Phenyl and 3-Methyl Substituents on Phenylalanine Side Chain Rotamer Preferences and Backbone Conformation

The conformation of an amino acid residue within a peptide is largely defined by the backbone dihedral angles (φ and ψ) and the side-chain dihedral angles (χ). The 4-phenyl and 3-methyl substituents on the phenylalanine side chain of the target compound are expected to have a significant impact on its conformational preferences.

Side Chain Rotamer Preferences: The side chain of phenylalanine typically exists in three stable rotameric configurations, defined by the χ1 dihedral angle. researchgate.net The introduction of the bulky 4-phenyl and 3-methyl groups would create steric clashes that could destabilize some of these rotamers, leading to a more restricted set of preferred conformations. The 3-methyl group, in particular, would likely impose significant steric hindrance, influencing the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This restriction in side-chain flexibility can have a pre-organizing effect, favoring specific conformations that may be conducive to self-assembly or molecular recognition.

Supramolecular Assembly and Self-Assembly Studies of this compound Containing Systems

Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and nanosheets, which can further entangle to form hydrogels. nih.govmanchester.ac.uk This self-assembly is driven by a combination of non-covalent interactions, primarily π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. manchester.ac.uk

The ability of Fmoc-dipeptides to form hydrogels is well-documented. mdpi.com The gelation process is often triggered by a change in pH or by a solvent-switching method. mdpi.com The incorporation of this compound into a dipeptide or a higher oligomer is expected to significantly influence its gelation properties.

The increased hydrophobicity and steric bulk of the modified side chain would likely enhance the driving force for self-assembly in aqueous environments. The additional phenyl group provides another site for aromatic interactions, which could lead to more complex and potentially more stable self-assembled structures. The rate of hydrogel formation could also be affected by the substituents, as they may influence the kinetics of the self-assembly process. proquest.com

The table below summarizes the gelation properties of some representative Fmoc-amino acids and dipeptides, which can serve as a basis for predicting the behavior of systems containing this compound.

| Compound | Gelation Conditions | Resulting Structure |

| Fmoc-Phenylalanine | pH switch, solvent switch | Nanofibers, hydrogel |

| Fmoc-Diphenylalanine | pH switch, solvent switch | Nanotubes, hydrogel |

| Fmoc-Tyrosine | Enzymatic trigger | Nanofibers, hydrogel |

This table is illustrative and based on data for related compounds.

The morphology of the self-assembled nanostructures is highly dependent on the chemical structure of the building blocks. Studies on Fmoc-dipeptides with α-methyl-L-phenylalanine have shown that the position and number of methyl groups have a marked influence on the morphology of the supramolecular nanostructure and the hydrogel formation ability. researchgate.net

For this compound, the bulky and rigid nature of the side chain would likely favor the formation of flatter, sheet-like nanostructures rather than cylindrical nanofibers. The extensive aromatic surfaces could promote intermolecular interactions that lead to the growth of two-dimensional assemblies. These nanosheets could then stack or intertwine to form the three-dimensional network of a hydrogel. The morphology of the resulting nanostructures would have a direct impact on the macroscopic properties of the gel, such as its stiffness, porosity, and stability. The specific arrangement of the molecules within the nanostructures would be dictated by the intricate balance of steric repulsion and attractive non-covalent interactions, making this a fascinating system for studying the principles of supramolecular self-assembly.

Mechanistic Insights into Self-Assembly Processes of this compound and its Peptide Conjugates

The self-assembly of Fmoc-protected amino acids and their peptide conjugates into supramolecular structures is a complex process governed by a delicate balance of non-covalent interactions. In the case of this compound, the molecular architecture, featuring the bulky fluorenylmethoxycarbonyl (Fmoc) group, a methyl group at the α-carbon, and an additional phenyl ring on the side chain, introduces specific steric and electronic factors that intricately modulate these interactions. The primary driving forces behind the self-assembly of this and similar molecules are hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding

Hydrogen bonding plays a crucial role in the formation of ordered supramolecular structures from peptide-based building blocks. In the context of this compound, the amide and carboxylic acid moieties of the amino acid backbone are the primary sites for hydrogen bond formation. These interactions can lead to the formation of β-sheet-like structures, which are a common motif in the self-assembly of Fmoc-amino acids. The peptide components can arrange in either parallel or antiparallel β-sheets, stabilized by intermolecular hydrogen bonds between the amide N-H and C=O groups.

π-π Stacking

Aromatic π-π stacking interactions are a dominant force in the self-assembly of Fmoc-conjugated molecules. The large, planar fluorenyl group of the Fmoc moiety provides a significant surface area for these interactions, which are a primary driver for the initial aggregation of the molecules. In this compound, there are multiple aromatic systems capable of engaging in π-π stacking: the fluorenyl group, the phenyl ring of the phenylalanine side chain, and the additional phenyl substituent at the 4-position.

The π-π stacking can occur between the Fmoc groups of adjacent molecules, leading to the formation of ordered aggregates. Furthermore, the phenyl rings of the side chains can interact with each other and with the Fmoc groups, contributing to the stability of the supramolecular assembly. The presence of the 4-phenyl substituent effectively creates a biphenyl (B1667301) system on the side chain, which is expected to significantly enhance π-π stacking interactions compared to a single phenyl ring. This increased aromatic surface area can lead to stronger and more extensive stacking, potentially resulting in more stable and well-ordered nanostructures. The interplay between Fmoc-Fmoc and phenyl-phenyl stacking is a key determinant of the final morphology of the self-assembled material.

Hydrophobic Interactions

Hydrophobic interactions are another critical factor driving the self-assembly of amphiphilic molecules like this compound in aqueous environments. The large nonpolar surface area contributed by the Fmoc group and the aromatic side chain causes the molecules to aggregate in a way that minimizes their contact with water. This hydrophobic collapse is a primary event that brings the molecules into close enough proximity for the more specific hydrogen bonding and π-π stacking interactions to take effect.

| Interaction Type | Key Molecular Features Involved | Expected Impact on Self-Assembly |

| Hydrogen Bonding | Amide and carboxylic acid groups in the peptide backbone. | Formation of ordered structures like β-sheets; modulated by the steric hindrance of the α-methyl group. |

| π-π Stacking | Fluorenyl group of the Fmoc moiety, phenyl ring of the side chain, and the 4-phenyl substituent. | Strong directional interactions leading to ordered aggregation; enhanced by the extended aromatic system of the biphenyl side chain. |

| Hydrophobic Interactions | Entire nonpolar surface, including the Fmoc group, methyl group, and the biphenyl side chain. | Initial driving force for aggregation in aqueous media; strengthened by the increased nonpolar surface area from the methyl and phenyl substitutions. |

Research into Peptidomimetics and Bioactive Analogues Incorporating Fmoc 4 Phenyl 3 Methyl L Phenylalanine

Design Principles for Peptidomimetics with Enhanced Biological Mimicry (Focus on Molecular Design and Mechanism)

The design of peptidomimetics aims to create molecules that replicate the biological activity of natural peptides but with improved characteristics such as stability, bioavailability, and receptor affinity. upc.edu The incorporation of Fmoc-4-phenyl-3-methyl-L-phenylalanine is guided by several key molecular design principles to enhance biological mimicry.

Molecular Design Principles:

Conformational Constraint: The methyl and phenyl groups on the phenylalanine side chain introduce steric hindrance, which can restrict the conformational flexibility of the peptide backbone. This pre-organization of the peptide into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, thereby increasing affinity.

Modulation of Hydrophobicity: The additional phenyl group significantly increases the hydrophobicity of the amino acid side chain. This can enhance binding to hydrophobic pockets within protein targets and may also improve membrane permeability, a crucial factor for intracellular targets. chemimpex.com

Altering Aromatic Interactions: The biphenyl (B1667301) side chain can engage in unique π-π stacking, cation-π, and anion-π interactions with aromatic or charged residues at the binding site of a target protein. acs.org These interactions can be stronger or have different geometries compared to those formed by natural phenylalanine, leading to altered binding specificity and affinity.

Metabolic Stability: The unnatural structure of 4-phenyl-3-methyl-L-phenylalanine can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds adjacent to natural amino acid residues. This increased stability prolongs the half-life of the peptidomimetic in biological systems.

Mechanism of Enhanced Biological Mimicry:

The enhanced biological mimicry of peptidomimetics containing this compound arises from the ability of this residue to more effectively replicate the key interactions of a native peptide ligand with its receptor. By presenting a conformationally restricted and functionally optimized side chain, the peptidomimetic can bind with higher affinity and specificity. The increased hydrophobicity and altered aromatic interactions can allow the molecule to engage with the target protein in a manner that is not possible for the parent peptide, potentially leading to agonistic or antagonistic activity. The design process often involves computational modeling to predict the optimal placement of this unnatural amino acid within a peptide sequence to maximize favorable interactions with the target. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Phenylalanine Residues in Model Peptide Scaffolds (non-clinical)

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a peptide's structure influence its biological activity. In non-clinical research, model peptide scaffolds are often used to systematically evaluate the impact of incorporating substituted phenylalanine residues like 4-phenyl-3-methyl-L-phenylalanine.

These studies typically involve synthesizing a series of peptide analogues where a native phenylalanine or another amino acid is replaced with the modified residue. The biological activity of these analogues is then assessed using in vitro assays, such as receptor binding assays or enzyme inhibition assays.

Key Findings from SAR Studies:

Impact of Phenyl Substitution: The introduction of a phenyl group at the 4-position of the phenylalanine ring generally leads to an increase in binding affinity for targets with hydrophobic pockets. The position and nature of the substituent on the second phenyl ring can further fine-tune this interaction.

Influence of Methylation: The methyl group at the 3-position can serve multiple purposes. It can act as a conformational constraint, locking the biphenyl moiety into a preferred orientation. This can be crucial for fitting into a specific binding cleft. Additionally, the methyl group can contribute to hydrophobic interactions and protect the peptide from metabolism.

| Modification | Observed Effect on Activity | Probable Mechanism |

|---|---|---|

| 4-Phenyl Substitution | Increased binding affinity | Enhanced hydrophobic and aromatic interactions |

| 3-Methyl Substitution | Potentiated or reduced activity depending on target | Conformational restriction, altered side-chain orientation |

Development of Peptidic Scaffolds for Investigating Specific Molecular Interactions (e.g., Protein-Ligand, Protein-Protein)

This compound is a valuable tool in the development of peptidic scaffolds designed to probe and modulate specific molecular interactions, particularly protein-ligand and protein-protein interactions (PPIs). rsc.org These interactions are often characterized by large, shallow binding surfaces, making them challenging targets for traditional small molecules. nih.gov

Peptidic scaffolds incorporating this unnatural amino acid can be designed to mimic one of the interacting protein partners. The unique properties of 4-phenyl-3-methyl-L-phenylalanine can be exploited to create high-affinity binders. For instance, the extended aromatic system can be designed to interact with "hot spot" residues—key amino acids that contribute disproportionately to the binding energy of a PPI. nih.gov

Applications in Investigating Molecular Interactions:

Mapping Binding Sites: By systematically incorporating 4-phenyl-3-methyl-L-phenylalanine at different positions within a peptide sequence, researchers can map the hydrophobic and aromatic regions of a protein's binding site.

Developing PPI Inhibitors: Peptidomimetics containing this residue can be designed to disrupt PPIs by competitively binding to one of the protein partners. The enhanced stability and affinity of these peptidomimetics make them promising therapeutic leads. rsc.org

Probing Allosteric Sites: In some cases, these modified peptides can bind to allosteric sites on a protein, modulating its activity without directly blocking the active site.

| Interaction Type | Role of this compound | Example Application |

|---|---|---|

| Protein-Ligand | Enhance binding to hydrophobic pockets | Development of high-affinity enzyme inhibitors |

| Protein-Protein | Mimic key "hot spot" interactions | Design of inhibitors for disease-related PPIs |

Unnatural Amino Acid Mutagenesis and Site-Specific Incorporation in Protein Engineering Research

The site-specific incorporation of unnatural amino acids into proteins, a technique known as unnatural amino acid mutagenesis, has revolutionized protein engineering. nih.gov This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and directs its incorporation in response to a unique codon, often a stop codon like amber (UAG). nih.gov

Incorporating this compound into a protein allows researchers to introduce novel chemical and physical properties at a specific site. The Fmoc protecting group would likely need to be removed to allow for proper protein folding and function, leaving the 4-phenyl-3-methyl-L-phenylalanine residue.

Applications in Protein Engineering:

Probing Protein Structure and Dynamics: The unique spectroscopic properties of the biphenyl side chain could potentially be used as a probe to study local protein environments and conformational changes.

Enhancing Enzyme Activity and Stability: Introducing this bulky, hydrophobic residue into the active site or hydrophobic core of an enzyme could alter its substrate specificity, enhance its catalytic efficiency, or increase its thermal stability. mdpi.com

Creating Novel Binding Sites: The incorporation of 4-phenyl-3-methyl-L-phenylalanine can be used to engineer novel binding sites on a protein, for example, to create a protein that binds to a specific small molecule or another protein.

Developing Bioconjugates: While the side chain of 4-phenyl-3-methyl-L-phenylalanine is not directly reactive for bioconjugation, its incorporation can be combined with other unnatural amino acids that do possess bioorthogonal reactive groups, allowing for the creation of complex protein conjugates with tailored properties.

Advanced Applications and Future Research Directions

Development of Biochemical Probes and Labeled Biomolecules Utilizing Fmoc-4-phenyl-3-methyl-L-phenylalanine

The incorporation of unnatural amino acids is a powerful strategy for creating peptides and proteins with novel functions. This compound serves as a unique scaffold for the development of biochemical probes, where its distinct structure can be leveraged to introduce reporter groups or reactive handles for bioconjugation.

The biphenyl (B1667301) side chain of this compound presents a versatile platform for chemical modification. While direct functionalization of this specific compound is an area of emerging research, established methodologies for modifying phenylalanine residues within peptides can be applied. Palladium-catalyzed C-H functionalization protocols, for example, have been successfully used for the olefination of phenylalanine residues, demonstrating the feasibility of modifying the aromatic side chain post-synthesis. semanticscholar.org This approach could be adapted to introduce reporter groups like fluorescent dyes or spin labels onto the terminal phenyl ring.

The multiple aromatic moieties within such modified amino acids are central to their function in molecular recognition, facilitating non-covalent interactions that dictate how peptides interact with their biological targets. By substituting a natural amino acid with a derivative like 4-phenyl-3-methyl-L-phenylalanine, researchers can introduce unique chemical or physical properties at specific sites within a protein, allowing for steric probing of binding pockets or the introduction of fluorescent labels for imaging biological processes. chemimpex.com

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for bioconjugation due to its high efficiency and orthogonality. peptide.comjenabioscience.com Integrating this compound into this framework requires the synthesis of derivatives bearing either an azide (B81097) or a terminal alkyne group. This is a common strategy for unnatural amino acids, enabling their use as "clickable" handles for attaching other molecules. princeton.edu

The synthesis of these functionalized building blocks can be achieved through established chemical routes. For instance, an alkyne handle could be introduced by synthesizing a 4-ethynyl-L-phenylalanine derivative, which is then methylated and subsequently protected with the Fmoc group. aralezbio-store.com Similarly, azido-amino acids can be prepared from suitable precursors, often involving diazotransfer reactions or nucleophilic substitution with an azide source. nih.govacs.org The resulting Fmoc-protected, clickable amino acid can then be incorporated into peptides via standard solid-phase peptide synthesis (SPPS). Once part of a peptide sequence, the azide or alkyne group is available for highly specific, post-synthetic modification to attach imaging agents, drugs, or other biomolecules. peptide.comprinceton.edu

Role in Advanced Materials Science Research

The self-assembly of Fmoc-protected amino acids into ordered nanostructures is a cornerstone of bottom-up materials science. The specific structure of this compound, with its enhanced hydrophobicity and steric complexity, is expected to yield novel biomaterials with unique physical and chemical properties.

Fmoc-protected amino acids, especially those with aromatic side chains like phenylalanine, are well-known for their ability to self-assemble into fibrous networks that form hydrogels. rsc.orgnih.gov This process is driven by a combination of non-covalent interactions, primarily π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid backbones. mdpi.comnih.gov The resulting hydrogels are promising materials for biomedical applications, including 3D cell culture and the controlled release of therapeutics. acs.orgnih.gov

The introduction of a β-methyl group and a 4-phenyl substituent on the phenylalanine side chain would significantly alter the self-assembly behavior compared to standard Fmoc-phenylalanine. The increased hydrophobicity from the biphenyl moiety and the steric hindrance from the β-methyl group would influence the packing of the molecules, affecting the fiber morphology and, consequently, the bulk properties of the hydrogel. proquest.com Research on similar modified Fmoc-amino acids has shown that such substitutions can impact the mechanical stiffness (storage modulus) and network dynamics of the hydrogel, which in turn governs the diffusion and release rates of encapsulated molecules. acs.orgnih.gov This tunability allows for the rational design of controlled-release systems where the release profile is tailored by the molecular structure of the gelator.

| Fmoc-Amino Acid Derivative | Key Structural Feature | Impact on Hydrogel Properties | Reference |

|---|---|---|---|

| Fmoc-Phenylalanine | Standard aromatic side chain | Forms transient networks, allowing diffusion of relatively large molecules. | acs.orgnih.gov |

| Fmoc-Tyrosine | Hydroxyl group on phenyl ring | Increases hydrogen bonding, leading to higher storage moduli and restricted diffusion of larger molecules. | acs.orgnih.gov |

| Fmoc-Pentafluorophenylalanine | Fluorinated phenyl ring | Enhances self-assembly through fluorous and π-π interactions, lowering the critical gelation concentration. | |

| This compound | Biphenyl side chain and β-methyl group | Predicted to increase hydrophobicity and steric interactions, potentially leading to altered fiber packing and mechanical properties. | N/A |

Peptide-based supramolecular systems are emerging as a new class of functional materials with impressive optical and electronic properties. nih.govresearchgate.net The ordered, hierarchical self-assembly of aromatic peptide building blocks can create nanostructures that exhibit quantum confinement, semiconducting, or piezoelectric behaviors. rsc.orgaip.org The key to these properties lies in the precise arrangement of π-conjugated systems, such as the aromatic rings of phenylalanine or the fluorenyl group of the Fmoc moiety. rsc.org

The structure of this compound is exceptionally rich in aromatic functionality, containing three distinct phenyl rings and a fluorenyl system. When self-assembled into ordered architectures like nanotubes or nanofibers, the close packing of these numerous π-systems could facilitate charge transport or lead to unique photophysical phenomena. nih.gov This makes its supramolecular assemblies attractive candidates for bio-inspired and durable nanoscale semiconductors or components in optical devices. researchgate.net Future research will likely focus on characterizing the electronic and optical properties of materials derived from this compound, exploring their potential in sensors, bioelectronics, and energy storage applications. nih.gov

Methodological Advancements for Scaled-Up Synthesis and Economic Production of this compound for Research Use

The availability of complex unnatural amino acids is a critical bottleneck for their widespread use in research and development. The synthesis of a molecule like this compound, which contains two adjacent stereocenters and multiple functional groups, presents a significant chemical challenge. princeton.edu

Developing a scalable and economic synthesis is paramount. Modern synthetic strategies for unnatural amino acids often rely on methods like asymmetric hydrogenation or biocatalytic transformations using enzymes like transaminases to set the desired stereochemistry with high fidelity. nih.govsciencedaily.com A potential synthetic route could involve the stereoselective synthesis of the core β-methyl-phenylalanine structure, followed by Suzuki coupling or a similar cross-coupling reaction to install the 4-phenyl group, and culminating in the protection of the amine with an Fmoc group.

Emerging Methodologies for Site-Specific Incorporation into Living Systems (e.g., Genetic Code Expansion Technologies)

The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins within living organisms represents a significant advancement in chemical biology and protein engineering. This process, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins at precise locations. The primary methodology enabling this is the utilization of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that co-translationally incorporates the UAA in response to a reassigned codon, typically a stop codon.

The most established method for the genetic encoding of UAAs relies on the reassignment of the amber stop codon (UAG). nih.govacs.org This strategy involves the introduction of a suppressor tRNA, often derived from a different organism to ensure orthogonality, that recognizes the UAG codon. acs.org This suppressor tRNA is specifically charged with the unnatural amino acid by a cognate aminoacyl-tRNA synthetase (aaRS) that has been engineered to exclusively recognize the UAA and not any of the canonical amino acids. nih.govnih.gov This orthogonal system functions in parallel with the host cell's translational machinery without interfering with it. acs.org

Cell-free protein synthesis (CFPS) systems have also emerged as a powerful platform for the efficient incorporation of UAAs. springernature.com These systems offer greater control over the reaction environment and can achieve high yields of proteins containing the desired UAA. springernature.com

The efficiency and fidelity of UAA incorporation are critical parameters in these methodologies. Research has demonstrated varying levels of success depending on the specific UAA, the engineered synthetase/tRNA pair, and the expression system. For instance, studies on the incorporation of other phenylalanine analogs have shown high specificity and significant yields.

Table 1: Research Findings on Site-Specific Incorporation of Phenylalanine Analogs

| Unnatural Amino Acid | Expression System | Incorporation Efficiency (%) | Protein Yield (mg/L) | Reference |

|---|---|---|---|---|

| p-fluoro-phenylalanine | Escherichia coli | 64-75 | 8-12 | nih.govresearchgate.net |

| O-methyl-L-tyrosine | Mammalian cells | Not specified | Not specified | nih.gov |

| L-3-(2-naphthyl)alanine | Mammalian cells | Not specified | Not specified | nih.gov |

While specific data for this compound is not yet prevalent in published literature, the established success with structurally similar compounds provides a strong proof-of-concept for its future incorporation using these advanced methodologies. The ongoing development of novel orthogonal pairs and the refinement of expression systems continue to broaden the scope of unnatural amino acids that can be incorporated into proteins, opening new avenues for research and biotechnology. nih.gov

Q & A

Q. What are the primary applications of Fmoc-4-phenyl-3-methyl-L-phenylalanine in peptide synthesis?

This derivative is widely used in solid-phase peptide synthesis (SPPS) for introducing sterically hindered, non-natural amino acids into peptide chains. Its Fmoc group enables efficient deprotection under mild basic conditions (e.g., piperidine), while the 3-methyl and 4-phenyl substituents enhance peptide stability and modulate interactions in hydrophobic domains. Applications include designing peptide-based inhibitors, biomaterials, and structural probes .

Q. How should researchers handle and store this compound to ensure stability?

Store at 4°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Pre-dissolve in dimethylformamide (DMF) or dichloromethane (DCM) immediately before use. Avoid prolonged exposure to ambient temperatures, as decomposition can occur, leading to impurities .

Q. What analytical methods are recommended for verifying the purity and identity of this compound?

Use reversed-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) and LC-MS for purity assessment. Confirm stereochemistry via circular dichroism (CD) spectroscopy or chiral HPLC. Nuclear magnetic resonance (NMR) (¹H, ¹³C) should validate structural integrity, focusing on aromatic proton signals (δ 7.0–7.5 ppm) and Fmoc group signals (δ 4.2–4.4 ppm for the methylene group) .

Advanced Research Questions

Q. How does steric hindrance from the 3-methyl and 4-phenyl groups impact coupling efficiency in SPPS?

The bulky substituents reduce coupling efficiency by ~20–30% compared to unmodified phenylalanine. Optimize using double coupling protocols with 2–4 equiv of the derivative, 1.5 equiv of HBTU/HATU, and 2–6 hr reaction times. Monitor by Kaiser test or FT-IR for unreacted amines. Suboptimal coupling may require microwave-assisted synthesis (50°C, 30 min) .

Q. What strategies prevent racemization during incorporation of this sterically hindered derivative into peptides?

Use low-basicity coupling agents (e.g., OxymaPure/DIC) instead of HOBt/DIC to minimize base-induced racemization. Maintain reaction temperatures below 25°C and monitor via Marfey’s reagent derivatization. Racemization rates typically increase by 5–10% for this derivative compared to standard Fmoc-amino acids .

Q. How do the electronic effects of substituents influence peptide secondary structure?

The electron-donating methyl and phenyl groups stabilize α-helical and β-sheet conformations by enhancing hydrophobic packing. Comparative CD studies with analogues (e.g., Fmoc-4-chloro-L-phenylalanine) show a 15–20% increase in α-helix propensity due to reduced side-chain polarity .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Solubility varies widely (e.g., 10–50 mg/mL in DMF) due to batch-dependent crystallinity. Sonication (30 min, 40 kHz) or co-solvent systems (DMF/DCM, 1:1 v/v) improve dissolution. Centrifuge insoluble particulates (10,000 × g, 5 min) before use .

Q. What orthogonal protection strategies are compatible with this derivative for complex peptide architectures?

Pair Fmoc deprotection with acid-labile groups (e.g., Boc for side chains) or photolabile protections (e.g., NVOC). Avoid TFA-labile resins if post-synthetic modifications are planned. For branched peptides, use Alloc-protected lysine residues, removed via Pd(0) catalysis .

Data Contradictions and Validation

Q. How should researchers address conflicting reports on the compound’s stability under basic conditions?

While the Fmoc group is typically stable at pH < 9, extended exposure to piperidine (>30 min) may cause partial cleavage (~5–10%). Validate via LC-MS tracking of molecular ion ([M+H]⁺ = 476.5 Da) and quantify degradation products (e.g., dibenzofulvene adducts) .

Q. What impurity profiles are associated with synthetic batches, and how can they be mitigated?

Common impurities include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.